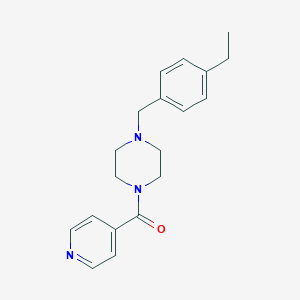![molecular formula C21H24N2O4 B247831 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247831.png)
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring substituted with a methoxy-benzoyl group and a tolyloxy-ethanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Methoxy-benzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The 4-methoxy-benzoyl chloride is then reacted with piperazine to form 4-(4-methoxy-benzoyl)-piperazine.
Etherification: The final step involves the reaction of 4-(4-methoxy-benzoyl)-piperazine with 2-m-tolyloxy-ethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-benzoyl derivatives.
Reduction: Formation of 2-m-tolyloxy-ethanol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring may facilitate binding to biological targets, while the methoxy-benzoyl and tolyloxy-ethanone moieties may enhance its activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(4-Chloro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone
- 1-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone
- 1-[4-(4-Nitro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone
Uniqueness
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct in terms of its potential biological activity and chemical behavior compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C21H24N2O4 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H24N2O4/c1-16-4-3-5-19(14-16)27-15-20(24)22-10-12-23(13-11-22)21(25)17-6-8-18(26-2)9-7-17/h3-9,14H,10-13,15H2,1-2H3 |
Clave InChI |
MXRAUYBIISCZNA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247748.png)
![1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247749.png)
![2-(4-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247750.png)

![3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B247752.png)

![1-[(4-CHLOROPHENYL)SULFONYL]-4-(3-CYCLOHEXENYLMETHYL)PIPERAZINE](/img/structure/B247760.png)
![2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247761.png)
![2,6-Dimethoxy-4-{[4-(phenoxyacetyl)-1-piperazinyl]methyl}phenol](/img/structure/B247762.png)
![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247767.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247769.png)
![1-(3-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247770.png)
![2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B247771.png)
